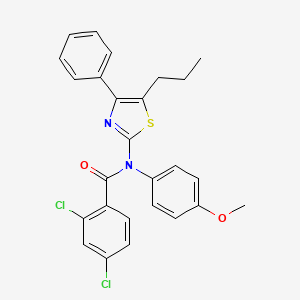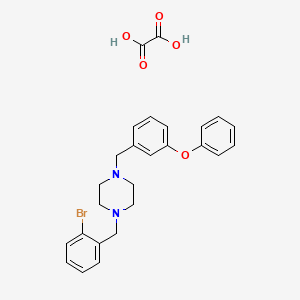![molecular formula C15H21BrClNO2 B4926171 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine](/img/structure/B4926171.png)
4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine, also known as BCI-540, is a synthetic compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of morpholine derivatives and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine is not fully understood, but it is believed to involve the modulation of glutamate receptors. Glutamate is a neurotransmitter that is involved in various processes in the brain, including memory and learning. 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine has been shown to enhance the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for long-term potentiation.
Biochemical and Physiological Effects:
In addition to its effects on memory and learning, 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine has been found to have various other biochemical and physiological effects. It has been shown to increase the release of acetylcholine, a neurotransmitter that is involved in various cognitive processes. 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine has also been found to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine is its ability to enhance long-term potentiation, which makes it a valuable tool for studying memory and learning. However, there are also some limitations to using 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine in lab experiments. For example, it has been found to have a short half-life, which may limit its effectiveness in some experiments. Additionally, the exact mechanism of action of 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine is not fully understood, which may make it difficult to interpret some experimental results.
Direcciones Futuras
There are many potential future directions for research on 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine. One area of interest is the development of more potent and selective compounds that target glutamate receptors. Another area of research is the use of 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine may be useful in the study of other cognitive processes, such as attention and perception.
Conclusion:
In conclusion, 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine is a synthetic compound that has been widely studied for its potential use in scientific research. It has been found to have various biochemical and physiological effects, including the enhancement of long-term potentiation and the modulation of glutamate receptors. While there are some limitations to using 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine in lab experiments, it remains a valuable tool for studying memory and learning. There are also many potential future directions for research on 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine, which may lead to new insights into the mechanisms of cognitive processes and the development of new treatments for neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine involves the reaction of 2-bromo-6-chloro-4-methylphenol with 4-(chloromethyl)morpholine in the presence of a base. The resulting product is then treated with butyl bromide to obtain 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine. This method has been reported to yield a high purity product and has been used in various studies.
Aplicaciones Científicas De Investigación
4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine has been studied extensively for its potential use in scientific research. It has been found to have various applications in the field of neuroscience, particularly in the study of memory and learning. 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine has been shown to enhance long-term potentiation, a process that is critical for memory formation. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrClNO2/c1-12-10-13(16)15(14(17)11-12)20-7-3-2-4-18-5-8-19-9-6-18/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOPKCFTFFSNPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCCCN2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[bis(4-chlorophenyl)phosphoryl]butanoic acid](/img/structure/B4926094.png)

![2-{4-chloro-3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B4926122.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B4926125.png)

![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4926142.png)
![(2-oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-methyl-1,2,5-oxadiazol-3-yl)methanone]](/img/structure/B4926146.png)
![8-[3-(2-isopropoxyphenoxy)propoxy]quinoline](/img/structure/B4926147.png)




![N-ethyl-4-{5-[(phenylacetyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B4926191.png)